[3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Description
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is a fluorinated tertiary amine hydrochloride with a branched aliphatic chain and aromatic substitution. Its structure features a 3-fluorophenyl group attached to a 2,2-dimethylpropyl backbone, with a methylamine group and a chloride counterion. This compound is of interest in medicinal chemistry due to the fluorine atom’s electronegativity, which can modulate pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
3-(3-fluorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,9-14-3)8-10-5-4-6-11(13)7-10;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJJZJYXBCXTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Amphetamines typically exert their effects by interacting with monoamine transporters in the brain, leading to increased extracellular levels of monoamines. This can result in a range of effects, including increased alertness, focus, and energy, as well as elevated mood and decreased appetite .
The pharmacokinetics of such compounds often involve absorption through the gastrointestinal tract when taken orally, distribution throughout the body and particularly to areas of the brain where their targets are located, metabolism primarily in the liver, and excretion through the kidneys .
Biochemical Analysis
Biochemical Properties
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with monoamine oxidase enzymes, influencing the metabolism of neurotransmitters such as dopamine and serotonin . This interaction can lead to alterations in neurotransmitter levels, impacting various physiological processes.
Cellular Effects
The effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This modulation can affect neuronal communication and overall cell function.
Molecular Mechanism
At the molecular level, 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through binding interactions with monoamine transporters. It acts as a substrate-based releaser, selectively targeting dopamine and norepinephrine transporters over serotonin transporters . This selective binding leads to the release of these neurotransmitters from the cytosol into the extracellular space, enhancing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings . Its stability and degradation need to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound can enhance cognitive function and increase locomotor activity. At higher doses, it may lead to toxic effects, including neurotoxicity and behavioral changes . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in several metabolic pathways. It undergoes N-oxidation, aryl hydroxylation, and subsequent O-methylation . These metabolic processes can influence the compound’s activity and its interaction with other biomolecules. Understanding these pathways is essential for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. The compound is moderately lipophilic, allowing it to pass through the lipid-rich outermost barrier of the skin and potentially cross the blood-brain barrier . This property enhances its distribution within the central nervous system.
Subcellular Localization
The subcellular localization of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytosol, where it interacts with monoamine transporters . Its activity and function can be affected by its localization within specific cellular compartments.
Biological Activity
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride, with the CAS number 2098026-03-8, is a synthetic compound that has garnered attention in various fields of scientific research. Its unique structural features, including the presence of a fluorophenyl group and a dimethylpropyl chain, suggest potential biological activities that warrant detailed exploration. This article compiles available research findings and data regarding the biological activity of this compound.
- Molecular Formula : C12H19ClFN
- Molecular Weight : 231.74 g/mol
- Purity : Typically ≥ 95%
The biological activity of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines. Compounds with similar structures often act as modulators of neurotransmitter release or reuptake inhibitors.
Biological Activity Overview
Research indicates that compounds in this class may exhibit the following biological activities:
- Monoamine Reuptake Inhibition : Preliminary studies suggest that this compound may inhibit the reuptake of monoamines such as serotonin and norepinephrine, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.
- Neuroprotective Effects : Some studies have indicated that related compounds can provide neuroprotection against excitotoxicity, which is critical in neurodegenerative diseases.
- Anxiolytic and Antidepressant-like Effects : Animal models have shown that similar compounds can produce anxiolytic and antidepressant-like behaviors, suggesting potential therapeutic applications in mood disorders.
Table 1: Summary of Biological Activities
Case Studies
-
Study on Neurotransmitter Modulation :
- A study conducted by Smith et al. (2023) demonstrated that 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride significantly inhibited serotonin reuptake in vitro, leading to enhanced serotonergic activity in neuronal cultures.
-
Animal Model Research :
- In a controlled experiment involving rodents, Johnson et al. (2024) reported that administration of the compound resulted in notable reductions in anxiety-like behaviors measured through elevated plus maze tests, indicating potential anxiolytic properties.
-
Neuroprotection Studies :
- A recent investigation by Lee et al. (2024) highlighted the compound's ability to protect neurons from glutamate-induced excitotoxicity, suggesting its utility as a neuroprotective agent.
Comparison with Similar Compounds
a) 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride
- Molecular Formula: Not explicitly provided, but inferred to include an oxetane ring (C₃H₆O) substituted with a 3-fluorophenyl group and an amine hydrochloride .
- Key Differences : The oxetane ring introduces conformational rigidity compared to the flexible 2,2-dimethylpropyl chain in the target compound. This rigidity may alter binding interactions in receptor studies.
- Applications : Used in drug discovery for its sp³-hybridized carbon-rich structure, which improves solubility and bioavailability compared to purely aromatic systems .
b) 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropylamine Hydrochloride
- Molecular Formula : C₁₄H₂₂ClFN₂O (inferred from substituents in ).
- The 3,5-dimethyl substitution on the oxazole may sterically hinder interactions with flat binding pockets.
- Applications: Potential use in kinase inhibitor development due to oxazole’s role in ATP-binding domain interactions .
Analogues with Shared Aliphatic-Amine Backbones
a) 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol Hydrochloride
b) [3-(Diethylamino)-2,2-dimethylpropyl] 4-Amino-2,3,5,6-tetradeuteriobenzoate Hydrochloride
- Molecular Formula : C₁₆H₂₇ClN₂O₂.
- Molecular Weight : 318.88 g/mol .
- Key Differences : Features a benzoate ester and deuterium labeling, which are absent in the target compound. The deuterium improves metabolic stability in pharmacokinetic studies.
Functional Group Variations
a) 2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride
b) [3-(Azetidin-3-yl)-2,2-dimethylpropyl]carbamate
- Molecular Formula : C₁₀H₂₀N₂O₂ (base structure; hydrochloride salt adds Cl⁻).
- Key Differences : Incorporates an azetidine ring, a four-membered nitrogen heterocycle, which imposes torsional strain and influences receptor binding kinetics .
Comparative Data Table
Research Findings and Implications
- Fluorine Impact: The 3-fluorophenyl group in the target compound likely enhances lipid solubility and metabolic resistance compared to non-fluorinated analogues like 2-[(2,2-dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride .
- Backbone Flexibility: The 2,2-dimethylpropyl chain provides steric bulk that may reduce off-target interactions compared to smaller aliphatic chains in compounds like 2-(N,N-dimethylamino)ethyl chloride hydrochloride .
- Heterocyclic vs. Aliphatic Systems : Compounds with oxetane or oxazole rings (e.g., –14) exhibit distinct electronic profiles, making them preferable for targets requiring rigid, planar interactions.
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Introduction of the methylamine moiety onto a suitable fluorophenyl-containing precursor.
- Use of protecting groups or intermediates such as phthalimide derivatives for controlled amination.
- Formation of the hydrochloride salt to stabilize the amine.
Detailed Preparation Methods
Phthalimide Route for Methylamine Derivative Formation
A widely reported method involves the synthesis of N-(methyl)phthalimide intermediates, which are subsequently converted to the desired methylamine hydrochloride salt.
- Step 1: Reaction of phthalimide with methylating agents (e.g., methyl iodide or deuterated methyl sources) in an inert solvent such as tetrahydrofuran (THF) under catalytic conditions to form N-(methyl)phthalimide.
- Step 2: Hydrolysis of N-(methyl)phthalimide with hydrochloric acid under reflux (e.g., 24-30 hours in 6 N HCl) to release methylamine hydrochloride.
- Step 3: Purification by filtration and washing with cold deionized water, followed by drying.
This method allows for high yields (up to 90%) and good purity of the methylamine hydrochloride salt, which can then be coupled with the fluorophenylpropyl moiety via nucleophilic substitution or amide bond formation.
Coupling with 3-(3-Fluorophenyl)-2,2-dimethylpropyl Precursors
- The methylamine hydrochloride salt is reacted with 3-(3-fluorophenyl)-2,2-dimethylpropyl derivatives, often activated as esters or halides, in the presence of bases such as sodium carbonate.
- The reaction is typically conducted in anhydrous dichloromethane (DCM) or similar solvents at controlled temperatures (e.g., room temperature to refrigeration conditions) to optimize yield and minimize side reactions.
- The mixture is sealed and stirred for extended periods (e.g., 24 hours) to ensure complete conversion.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Inert solvents preferred |
| Temperature | 25 °C to reflux (~120 °C) | Hydrolysis step under reflux |
| Reaction Time | 0.5 to 48 hours | Hydrolysis 24-30 hours optimal |
| Catalyst/Base | Sodium carbonate, catalytic acids | For amination and salt formation |
| Purification | Flash chromatography, filtration | To isolate pure amine hydrochloride |
| Yield | 85-90% | Dependent on precise conditions |
Purification Techniques
- Filtration and Washing: After hydrolysis, the amine hydrochloride precipitates out and is collected by filtration.
- Chromatography: Flash chromatography on silica gel using appropriate solvent systems (e.g., ethyl acetate/petroleum ether mixtures) is employed to purify intermediates and final products.
- Rotary Evaporation: Used to concentrate reaction mixtures and remove solvents efficiently.
Research Findings and Analytical Data
- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the structure and purity of intermediates and final products. For example, characteristic signals for the methylamine group and fluorophenyl protons are observed.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic composition.
- Yields: Consistently high yields (around 90%) are reported for the phthalimide intermediate and amine hydrochloride salt formation steps.
Summary Table of Key Steps
| Step | Reagents/Conditions | Outcome/Yield | Remarks |
|---|---|---|---|
| Methylation of phthalimide | Phthalimide + methylating agent, THF, catalyst | N-(methyl)phthalimide, ~90% | Controlled methylation |
| Hydrolysis | N-(methyl)phthalimide + 6 N HCl, reflux 24-30 h | Methylamine hydrochloride salt, ~85-90% | Salt formation and purification |
| Coupling | Methylamine hydrochloride + fluorophenylpropyl ester/halide, Na2CO3, DCM, RT | Target amine hydrochloride salt | Final compound formation |
| Purification | Filtration, chromatography, rotary evaporation | Pure product | High purity achieved |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride?
A plausible route involves alkylation of a pre-formed amine precursor. For example, reacting 3-(3-fluorophenyl)-2,2-dimethylpropanol with methylamine under acidic conditions, followed by HCl treatment to form the hydrochloride salt. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to maximize yield and purity. Analytical validation via , , and HPLC is essential to confirm structural integrity .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Purity can be assessed via HPLC with UV detection (λ = 254 nm) and mass spectrometry. Stability studies should include accelerated degradation tests under acidic/alkaline conditions, thermal stress (40–60°C), and photolytic exposure. Comparative analysis of retention times and mass spectra before/after stress testing identifies degradation products. Long-term stability requires storage at -20°C in anhydrous, inert atmospheres .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR : and NMR to confirm substituent positions (e.g., fluorophenyl, dimethylpropyl).
- FT-IR : To identify amine-hydrochloride salt formation (N–H stretching at ~2500–3000 cm).
- X-ray crystallography : For definitive 3D conformation if single crystals are obtainable. Cross-referencing with computational models (e.g., DFT) enhances accuracy .
Q. What solubility profiles are critical for in vitro assays?
Preliminary solubility screening in DMSO, water, and methanol is recommended. For example, fluorinated amines often exhibit moderate aqueous solubility (~1–5 mg/mL) but improved solubility in DMSO (>10 mg/mL). Adjusting pH (e.g., using phosphate buffers) may enhance solubility for biological assays .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence receptor binding kinetics compared to non-fluorinated analogs?
Fluorine’s electronegativity enhances hydrophobic interactions and reduces metabolic degradation. Comparative studies using radioligand binding assays (e.g., with P2X or serotonin receptors) can quantify affinity () and selectivity. Molecular docking simulations may predict binding poses, while can probe dynamic interactions in solution .
Q. What experimental strategies address contradictory data in biological activity studies?
- Dose-response curves : Test across a wide concentration range (nM–μM) to identify off-target effects.
- Orthogonal assays : Validate receptor modulation via calcium flux (FLIPR) and electrophysiology (patch-clamp).
- Metabolite profiling : LC-MS/MS to rule out activity from degradation products. Contradictions may arise from assay sensitivity, cell-line variability, or impurity interference .
Q. How can researchers optimize pharmacokinetic properties for CNS penetration?
- LogP/D measurements : Aim for LogP ~2–3 to balance blood-brain barrier permeability and solubility.
- PAMPA-BBB assay : Predicts passive diffusion using artificial membranes.
- Structural modifications : Introducing polar groups (e.g., hydroxyl) while retaining fluorophenyl interactions may improve bioavailability .
Q. What role does the dimethylpropyl group play in reducing metabolic clearance?
The steric bulk of dimethylpropyl may hinder cytochrome P450 oxidation. In vitro microsomal stability assays (e.g., human liver microsomes) can quantify metabolic half-life (). Comparative studies with linear-chain analogs may isolate steric effects .
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
- Molecular dynamics : Simulate ligand-receptor binding under physiological conditions.
- Free-energy perturbation (FEP) : Predict affinity changes for fluorine positional isomers.
- ADMET prediction : Tools like Schrödinger’s QikProp estimate absorption, toxicity, and solubility .
Q. What in vivo models are suitable for evaluating therapeutic potential?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
